2-Amino-3-(furan-3-yl)propan-1-ol
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Overview
Description
Scientific Research Applications
Bioactive Furanyl Compounds in Medicinal Chemistry
Furanyl derivatives, including "2-Amino-3-(furan-3-yl)propan-1-ol," have been identified as crucial structural units in drug design due to their bioactive properties. These compounds are integral to the synthesis of nucleobases, nucleosides, and their analogs, demonstrating significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modifications in furanyl compounds aim to optimize their activity and selectivity, exemplifying the strategic search for compounds with enhanced therapeutic potential (Ostrowski, 2022).
Furan Derivatives in Sustainable Material Synthesis
Furan derivatives, derived from plant biomass, present a renewable alternative for producing a wide range of materials, including polymers, functional materials, and fuels. "this compound" and its derivatives are key intermediates in synthesizing valuable chemicals such as 5-hydroxymethylfurfural (HMF) and its derivatives. These compounds are pivotal for developing sustainable polymers, carbon materials, and biofuels, highlighting the transition towards green chemistry and the valorization of biomass (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis in Valorization of Furans
The inherent instability of furans poses challenges in their chemical modifications. Biocatalysis offers a promising alternative for the selective transformation of furans under mild conditions, mitigating byproduct formation and streamlining the synthesis of furan-based compounds. Enzymatic processes enable the efficient conversion of furans into valuable biochemicals, underscoring the potential of biotechnology in harnessing furan derivatives for industrial applications (Domínguez de María & Guajardo, 2017).
Furan Fatty Acids in Health and Disease
Furan fatty acids, a class of compounds associated with "this compound," exhibit anti-oxidant and anti-inflammatory properties. Despite concerns regarding their potential toxicity, furan fatty acids have been shown to offer health benefits, including the modulation of metabolic pathways and protective effects against oxidative stress. This dual nature underscores the complexity of furan compounds in biological systems and their potential implications for health and disease (Xu et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-(furan-3-yl)propan-1-ol .
Properties
IUPAC Name |
2-amino-3-(furan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(4-9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBKEPGWBSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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